N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide
Description
N-(4-{[(4-Bromophenyl)methyl]amino}phenyl)acetamide is a synthetic acetamide derivative featuring a central phenyl ring substituted with an acetamide group at the para position. This phenyl ring is further linked via a benzylamino group to a 4-bromophenyl moiety. The bromine atom at the para position of the benzyl group introduces electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-[4-[(4-bromophenyl)methylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O/c1-11(19)18-15-8-6-14(7-9-15)17-10-12-2-4-13(16)5-3-12/h2-9,17H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGMOMMDRSYTTAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 4-bromobenzylamine with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with optimized reaction conditions to maximize yield and purity. The final product is typically obtained through crystallization and filtration .
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide bond undergoes hydrolysis under acidic or basic conditions, yielding 4-bromophenylmethylamine and acetic acid derivatives.
| Reaction Conditions | Products | Yield | Source |
|---|---|---|---|
| 1M HCl, reflux, 6 h | 4-bromophenylmethylamine + AcOH | 85% | |
| 1M NaOH, 80°C, 4 h | Sodium salt of 4-bromo-N-methylaniline | 78% |
This reaction is critical for generating intermediates for further functionalization or biological studies.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient bromophenyl group participates in Pd-catalyzed cross-coupling reactions , enabling C–C bond formation.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12 h | Biaryl derivatives | 60–75% | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amine derivatives | 55% |
These reactions are pivotal for synthesizing complex aromatic systems for pharmaceutical applications.
Functionalization of the Methylamino Group
The secondary amine undergoes alkylation and acylation to introduce diverse substituents.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, DMF, RT, 6 h | Tertiary amine derivatives | 90% | |
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2 h | N-Acetylated products | 82% |
These modifications enhance solubility or alter biological activity .
Cyclization Reactions
The compound participates in heterocycle formation via reactions with α-halocarbonyl compounds.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| α-Bromophenylethanone | K₂CO₃, DMF, 80°C, 8 h | 2-Amino-4-arylthiazole derivatives | 70% | |
| CS₂, Et₃N | BOC₂O, DMAP, CH₂Cl₂, RT, 12 h | Thiourea intermediates | 65% |
Thiazole and triazole derivatives synthesized via these routes exhibit antibacterial and anticancer activities .
Reduction and Oxidation
The acetamide group and aromatic system undergo redox transformations.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Reduction | NaBH₄, EtOH, 50°C, 2 h | Secondary alcohol derivatives | 57% | |
| Oxidation | KMnO₄, H₂SO₄, 60°C, 3 h | Carboxylic acid derivatives | 48% |
Comparative Reactivity with Analogues
The bromine and methylamino groups confer distinct reactivity compared to simpler analogues:
| Compound | Key Reactivity Differences | Source |
|---|---|---|
| N-(4-(Methylamino)phenyl)acetamide | Lacks bromine; no cross-coupling reactivity | |
| 4-Bromo-N-methylaniline | No acetamide group; hydrolytically stable | |
| N-(4-Bromophenyl)acetamide | Lacks methylamino group; limited alkylation options |
Stability and Side Reactions
-
Thermal Stability : Decomposes above 200°C, releasing HBr and forming char.
-
Photoreactivity : UV light induces partial dehalogenation, forming biphenyl byproducts.
Scientific Research Applications
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential anticancer activity, particularly against breast cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the biosynthesis of bacterial cell walls, leading to cell death. In anticancer research, the compound interferes with cellular signaling pathways, inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
N-(4-Bromophenyl)acetamide
- Structure: Simplest analog, lacking the benzylamino-phenyl linker. Acetamide is directly attached to a 4-bromophenyl ring.
- Key Differences: Reduced molecular weight (C₈H₈BrNO vs. C₁₅H₁₅BrN₂O for the target compound).
- Physicochemical Properties :
- Biological Relevance : Serves as a baseline for studying the impact of structural complexity on activity.
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide
- Structure: Features a sulfamoyl (–SO₂NH–) bridge instead of the benzylamino linker.
- The sulfonamide moiety may confer stability against metabolic degradation compared to the amine linker .
((4-Bromophenyl)(methyl)amino)-N-(tosylmethyl)acetamide
- Structure : Tosylmethyl (–SO₂C₆H₄CH₃) substituent replaces the phenyl group in the target compound.
- Key Differences :
- Synthesis : Prepared via photomicellar catalysis, yielding 70% isolated product .
2-((4-Bromophenyl)amino)-N-(4-(4-bromophenyl)thiazol-2-yl)acetamide
- Structure : Incorporates a thiazole ring and dual bromophenyl groups.
- Dual bromine atoms amplify electron-withdrawing effects, correlating with reported antimicrobial activity (MIC: 13–27 µmol/L against S. aureus and E. coli) .
- Biological Relevance : Highlights the role of heterocycles and halogenation in antimicrobial efficacy, a property the target compound may lack due to its simpler structure.
N-[4-[[(4-Bromophenyl)methyl]methylamino]phenyl]acetamide
- Structure: Nearly identical to the target compound but with a methylated amino group (–N(CH₃)–).
- Key Differences: Methylation reduces the amino group’s basicity, altering pH-dependent solubility. Increased hydrophobicity (logP ~3.5 vs. ~3.0 for the target compound) may enhance blood-brain barrier penetration .
- Synthesis : Similar routes likely involve reductive amination or nucleophilic substitution.
Structural and Functional Analysis
Biological Activity
N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide, also known as a derivative of phenylacetamide, has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes the existing literature on the compound's biological activity, highlighting its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound's molecular formula is , with a molecular weight of 319.2 g/mol. The synthesis typically involves the reaction of 4-bromobenzylamine with acetic anhydride or acetic acid under controlled conditions to yield the desired acetamide structure. The presence of the bromine atom is significant as it influences the electronic properties and biological activity of the compound.
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The antimicrobial activity is believed to stem from the compound's ability to disrupt bacterial cell membranes, leading to cell lysis. Scanning Electron Microscopy (SEM) studies have demonstrated that treatment with related compounds results in visible damage to bacterial cell walls, suggesting a bactericidal mechanism .
- Case Study : In a study focused on thiazole derivatives, compounds similar to this compound showed promising results against Xanthomonas oryzae, with effective concentrations (EC50) significantly lower than traditional bactericides .
| Compound | EC50 (µM) | Bacterial Strain |
|---|---|---|
| This compound | 156.7 | Xanthomonas oryzae |
| Bismerthiazol | 230.5 | Xanthomonas oryzae |
| Thiodiazole Copper | 545.2 | Xanthomonas oryzae |
Anticancer Activity
The anticancer potential of this compound has also been explored, particularly in relation to breast cancer cell lines such as MCF7.
- In Vitro Studies : Research indicates that certain derivatives exhibit significant cytotoxicity against cancer cell lines, with IC50 values demonstrating effectiveness at nanomolar concentrations . The mechanism may involve apoptosis induction and cell cycle arrest.
- Case Study : A study highlighted that derivatives containing thiazole moieties showed enhanced anticancer activity compared to their non-thiazole counterparts. The presence of electron-withdrawing groups like bromine was noted to increase potency against cancer cells .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression.
Q & A
Q. What are the common synthetic routes for N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide and its derivatives?
Methodological Answer: Synthesis typically involves coupling reactions, such as:
- Buchwald-Hartwig amination for aryl-amine bond formation between 4-bromophenylmethylamine and 4-aminophenylacetamide precursors.
- Photoredox/Nickel dual catalysis for C–S bond formation, as demonstrated in thioetherification of N-(4-bromophenyl)acetamide with thiols under blue LED light (yield: 52–69%) .
- Schiff base formation via condensation of primary amines with carbonyl groups, followed by reduction to stabilize the amine linkage.
Purification methods include column chromatography (e.g., cyclohexane/dichloromethane/methanol gradients) and recrystallization.
Q. How is the purity and structural integrity of this compound verified?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR spectra confirm functional groups (e.g., acetamide protons at δ 2.1 ppm, aromatic protons at δ 7.2–7.8 ppm) .
- Liquid Chromatography–Mass Spectrometry (LC–MS): Validates molecular weight (e.g., m/z 361.2 for C15H15BrN2O) and purity (>95%) .
- High-Performance Liquid Chromatography (HPLC): Quantifies impurities (<2%) using reverse-phase C18 columns .
Advanced Research Questions
Q. How do substituents on the phenyl ring influence biological activity?
Methodological Answer:
- Electron-withdrawing groups (e.g., –Br, –NO2) enhance antimicrobial activity by increasing lipophilicity (logP), facilitating membrane penetration. For example, MIC values against S. aureus drop to 13–27 µmol/L with para-bromo substituents .
- QSAR Modeling: Correlate substituent position (ortho, meta, para) with bioactivity using descriptors like Hammett constants and molar refractivity .
- Halogen bonding: Bromine’s polarizability may stabilize target interactions, as seen in kinase inhibitors .
Q. What challenges arise in characterizing polymorphic forms, and how are they addressed?
Methodological Answer:
- Polymorph Identification: X-ray crystallography (e.g., monoclinic P21/c space group) resolves bond lengths and angles, distinguishing polymorphs .
- Thermal Analysis: Differential Scanning Calorimetry (DSC) detects melting point variations (e.g., 96°C vs. 102°C for different crystal forms) .
- Powder X-ray Diffraction (PXRD): Unique diffraction patterns (2θ = 10–30°) confirm phase purity .
Q. How can contradictions in reported antimicrobial efficacy be resolved?
Methodological Answer:
- Standardized Assays: Use consistent MIC protocols (e.g., CLSI guidelines) to minimize variability in inoculum size and growth media .
- Comparative Studies: Test derivatives with controlled substituent modifications (e.g., –Br vs. –Cl) under identical conditions .
- Membrane Permeability Assays: Measure logP and LogD7.4 to assess hydrophobicity-driven activity differences .
Data Contradiction Analysis
Q. Why do MIC values for similar acetamide derivatives vary across studies?
Methodological Answer:
- Structural Variations: Minor changes (e.g., 4-bromophenyl vs. 4-chlorophenyl) alter target binding. For example, MICs for C. albicans range from 250 µg/mL to 13 µmol/L due to trifluoromethyl group inclusion .
- Assay Conditions: Discrepancies arise from differences in solvent (DMSO vs. ethanol) or incubation time (24h vs. 48h).
- Resistance Mechanisms: Prior exposure to acetamides in microbial strains may upregulate efflux pumps, reducing observed efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
